BenchChemオンラインストアへようこそ!

YM 900

Radioligand Binding Assay Receptor Selectivity AMPA Receptor

YM 900, also designated as YM90K, is a quinoxalinedione derivative that functions as a potent and competitive antagonist of the AMPA subtype of glutamate receptors. The compound is structurally defined as 6-(1H-imidazol-1-yl)-7-nitro-2,3(1H,4H)-quinoxalinedione hydrochloride, with a molecular formula of C11H8ClN5O4 and a molecular weight of 309.67 g/mol.

Molecular Formula C11H8ClN5O4
Molecular Weight 309.66 g/mol
CAS No. 154164-30-4
Cat. No. B1683507
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameYM 900
CAS154164-30-4
SynonymsYM90K hydrochloride;  YM 90 K hydrochloride;  YM-90-K hydrochloride;  YM90K HCl;  YM-90-K HCl;  YM 90 K HCl; 
Molecular FormulaC11H8ClN5O4
Molecular Weight309.66 g/mol
Structural Identifiers
SMILESC1=CN(C=N1)C2=C(C=C3C(=C2)NC(=O)C(=O)N3)[N+](=O)[O-].Cl
InChIInChI=1S/C11H7N5O4.ClH/c17-10-11(18)14-7-4-9(16(19)20)8(3-6(7)13-10)15-2-1-12-5-15;/h1-5H,(H,13,17)(H,14,18);1H
InChIKeyUMLFDVOHVJPDIZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





YM 900 (CAS 154164-30-4) Procurement Guide: AMPA Receptor Antagonist for Neuroprotection Research


YM 900, also designated as YM90K, is a quinoxalinedione derivative that functions as a potent and competitive antagonist of the AMPA subtype of glutamate receptors [1]. The compound is structurally defined as 6-(1H-imidazol-1-yl)-7-nitro-2,3(1H,4H)-quinoxalinedione hydrochloride, with a molecular formula of C11H8ClN5O4 and a molecular weight of 309.67 g/mol . YM 900 was advanced by Yamanouchi Pharmaceutical into Phase II clinical trials for the treatment of stroke, and has also been evaluated preclinically for applications in Alzheimer's disease, Parkinson's disease, and seizure disorders [2]. Its primary utility in research settings is as a selective pharmacological tool to dissect the role of AMPA receptors in excitotoxicity, synaptic plasticity, and epileptogenesis.

Why YM 900 (YM90K) Cannot Be Directly Substituted with Other Quinoxalinedione AMPA Antagonists


Substituting YM 900 with other AMPA receptor antagonists from the quinoxalinedione class, such as NBQX or CNQX, is not scientifically sound due to quantifiable differences in receptor selectivity, in vivo potency, therapeutic time windows, and cognitive safety profiles. While these compounds share a core chemical scaffold and a primary mechanism of action, their pharmacological fingerprints diverge significantly in both in vitro and in vivo models. For example, YM 900 exhibits a distinct selectivity profile against kainate and NMDA receptors [1], demonstrates superior in vivo potency in seizure models [1], and, crucially, lacks the adverse effects on hippocampal long-term potentiation (LTP) seen with other antagonists [2]. These specific performance characteristics mean that data generated with YM 900 cannot be extrapolated to other AMPA antagonists, and conversely, YM 900 cannot be assumed to be a generic, interchangeable tool compound. The following evidence guide quantifies these critical differentiators to support informed selection and procurement decisions.

Quantitative Differentiation of YM 900 (YM90K) from Comparator AMPA Antagonists: An Evidence Guide


In Vitro Binding Affinity and Selectivity Profile for YM 900 vs. Ionotropic Glutamate Receptor Subtypes

YM 900 demonstrates high affinity for AMPA receptors with a binding selectivity that differs from other receptor subtypes. In a radioligand binding assay using rat brain membranes, YM 900 displaced [3H]-AMPA with a Ki of 0.084 µM (84 nM) [1]. Its affinity for kainate receptors was lower (Ki = 2.2 µM), and it showed minimal affinity for NMDA receptors (Ki > 100 µM for the glutamate site; Ki = 37 µM for the strychnine-insensitive glycine site) [1]. This yields selectivity ratios of approximately 26-fold for AMPA over kainate receptors and greater than 440-fold for AMPA over the NMDA receptor glutamate binding site.

Radioligand Binding Assay Receptor Selectivity AMPA Receptor Kainate Receptor NMDA Receptor

In Vivo Anticonvulsant Efficacy: YM 900 Demonstrates Superior Potency vs. NBQX in a Seizure Model

In a direct comparison of in vivo anticonvulsant activity using the DBA/2 mouse model of audiogenic seizure, YM 900 was more potent than the comparator AMPA antagonist NBQX. The ED50 values for protecting against tonic seizure were 2.54 mg/kg (i.p.) for YM 900 and 7.17 mg/kg (i.p.) for NBQX [1]. This represents an approximately 2.8-fold higher potency for YM 900 in this functional model.

Anticonvulsant Seizure Model ED50 In Vivo Pharmacology Audiogenic Seizure

Neuroprotective Efficacy in Global Ischemia: YM 900 is Efficacious at a Lower Dose vs. NBQX

In a gerbil model of transient global cerebral ischemia (5-minute bilateral carotid artery occlusion), YM 900 and NBQX were directly compared for their ability to prevent delayed neuronal death in the hippocampal CA1 region. When administered 1 hour post-ischemia, YM 900 provided significant neuroprotection at a dose of 15 mg/kg (i.p., three times), whereas NBQX required a higher dose of 30 mg/kg (i.p., three times) to achieve a comparable significant effect [1]. CNQX was also tested but required a still higher dose of 60 mg/kg (i.p., three times) [1].

Neuroprotection Global Ischemia Stroke Model CA1 Neurons In Vivo Pharmacology

Extended Therapeutic Time Window for Neuroprotection: YM 900 Maintains Efficacy When Administered 6 Hours Post-Ischemia

The therapeutic time window is a critical parameter for potential stroke therapies. YM 900 was shown to retain a significant neuroprotective effect in the gerbil global ischemia model even when the first dose was delayed until 6 hours after the ischemic insult (30 mg/kg i.p. x 3) [1]. In contrast, the NMDA receptor antagonists CGS19755, MNQX, and MK-801 were ineffective when administered 1 hour after ischemia in this same model [2]. This indicates that YM 900's mechanism of action offers a quantifiably longer window of opportunity for intervention post-injury compared to NMDA receptor antagonists.

Therapeutic Time Window Delayed Neuronal Death Global Ischemia Neuroprotection In Vivo Pharmacology

Cognitive Safety Profile: YM 900 Preserves Hippocampal Long-Term Potentiation (LTP) at an Anticonvulsant Dose

A major concern with ionotropic glutamate receptor antagonists is their potential to impair synaptic plasticity and cognitive functions like learning and memory. In a study examining the effects of an anticonvulsant dose of YM 900 (15 mg/kg i.p.) on hippocampal function in rats, the compound did not affect either baseline field excitatory postsynaptic potentials (fEPSPs) or the induction of long-term potentiation (LTP) in vivo [1]. This finding suggests a functional separation between its anticonvulsant efficacy and adverse effects on synaptic plasticity, a profile not universally shared by all AMPA receptor antagonists.

Synaptic Plasticity Long-Term Potentiation Hippocampus Cognitive Safety Electrophysiology

Recommended Research and Industrial Application Scenarios for YM 900 (YM90K)


Investigating AMPA Receptor-Specific Roles in Excitotoxicity and Delayed Neuronal Death

Researchers studying the distinct temporal contributions of AMPA versus NMDA receptors to post-ischemic neurodegeneration should select YM 900. Its high selectivity for AMPA over NMDA receptors (Ki ratio > 1190) [1] and an extended therapeutic time window of at least 6 hours post-injury [2] allow for precise dissection of the AMPA receptor-mediated phase of excitotoxic injury, which NMDA antagonists fail to target [2].

Preclinical Anticonvulsant Drug Discovery with a Focus on Cognitive Safety Margins

In epilepsy research, where the separation of anticonvulsant efficacy from cognitive impairment is paramount, YM 900 is the preferred tool. The compound demonstrates potent seizure suppression in the kindling model (7.5-30 mg/kg i.p.) [1] while uniquely sparing hippocampal long-term potentiation (LTP) at a behaviorally active dose of 15 mg/kg i.p. [1]. This profile enables studies on chronic seizure management with minimized confounding effects on learning and memory processes.

Evaluating Neuroprotective Strategies in Gyrencephalic Models of Focal Ischemia

For translational stroke research requiring validation in higher-order species, YM 900 is a robust candidate. Its neuroprotective efficacy has been confirmed not only in rodent models of permanent and transient MCA occlusion [1] but also in a feline (gyrencephalic) focal ischemia model, where an i.v. infusion of 0.5 mg/kg/h markedly reduced ischemic damage volume [2]. This cross-species validation strengthens its utility in advanced preclinical studies.

Comparative Pharmacology Studies of Quinoxalinedione AMPA Antagonists

YM 900 serves as a critical comparator for structure-activity relationship (SAR) studies within the quinoxalinedione class. Its quantifiable differences in in vivo potency—for example, its 2.8-fold higher anticonvulsant potency (ED50=2.54 mg/kg) compared to NBQX (ED50=7.17 mg/kg) [1] and its efficacy at a 2-fold lower dose in global ischemia models [1]—provide clear benchmarks for evaluating next-generation compounds.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for YM 900

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.